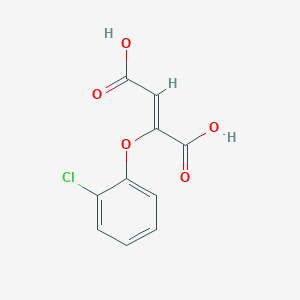
2-(2-Chlorophenoxy)-2-butenedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenoxy)-2-butenedioic acid, also known as Chlorophenoxyisobutyric acid (CPIB), is a synthetic plant growth regulator that has been extensively used in agricultural practices. CPIB is a white crystalline powder that is soluble in water and organic solvents. It is widely used to control the growth of plants, increase crop yield, and improve the quality of fruits and vegetables.
作用机制
CPIB acts as an inhibitor of auxin transport in plants. Auxins are transported from the shoot to the root through the phloem, and CPIB disrupts this transport by inhibiting the activity of PIN proteins, which are responsible for the transport of auxins. As a result, CPIB inhibits cell division and elongation, leading to stunted growth of the plant.
Biochemical and Physiological Effects
CPIB has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of the enzyme cellulose synthase, which is responsible for the synthesis of cellulose, a major component of plant cell walls. CPIB also inhibits the activity of peroxidases, which are involved in the synthesis of lignin, another major component of plant cell walls. As a result, CPIB reduces the strength and rigidity of plant cell walls, leading to stunted growth of the plant.
实验室实验的优点和局限性
CPIB is a useful tool for studying plant growth and development in the laboratory. It is relatively easy to use and has a well-established mechanism of action. However, there are some limitations to its use. CPIB is toxic to some plant species, and its effects can vary depending on the concentration and duration of exposure. In addition, CPIB can interfere with other plant growth regulators, making it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on CPIB. One area of interest is the development of new synthetic analogs of CPIB that have improved efficacy and specificity. Another area of interest is the use of CPIB in combination with other plant growth regulators to achieve synergistic effects. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of CPIB on plant growth and development.
合成方法
CPIB can be synthesized through a multi-step process involving the reaction of 2-chlorophenol with isobutyric anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with potassium hydroxide to obtain CPIB. The synthesis process is relatively simple and can be easily scaled up for industrial production.
科学研究应用
CPIB has been extensively used in scientific research to study plant growth and development. It has been shown to inhibit the growth of various plants by interfering with cell division and elongation. CPIB has also been used to study the role of auxins, a class of plant hormones that regulate plant growth and development. CPIB has been used to investigate the effects of auxin on root development and to study the mechanisms underlying the regulation of gene expression in plants.
属性
产品名称 |
2-(2-Chlorophenoxy)-2-butenedioic acid |
|---|---|
分子式 |
C10H7ClO5 |
分子量 |
242.61 g/mol |
IUPAC 名称 |
(Z)-2-(2-chlorophenoxy)but-2-enedioic acid |
InChI |
InChI=1S/C10H7ClO5/c11-6-3-1-2-4-7(6)16-8(10(14)15)5-9(12)13/h1-5H,(H,12,13)(H,14,15)/b8-5- |
InChI 键 |
PGNXFAPJRFCCPP-YVMONPNESA-N |
手性 SMILES |
C1=CC=C(C(=C1)O/C(=C\C(=O)O)/C(=O)O)Cl |
SMILES |
C1=CC=C(C(=C1)OC(=CC(=O)O)C(=O)O)Cl |
规范 SMILES |
C1=CC=C(C(=C1)OC(=CC(=O)O)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine](/img/structure/B300240.png)

![4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B300242.png)
![N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide](/img/structure/B300244.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B300247.png)



![4-[(4-chlorobenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B300256.png)




![N-[2-(4-tert-butylphenoxy)ethyl]-3-phenylacrylamide](/img/structure/B300266.png)